N-[3-(methylsulfanyl)phenyl]-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common method involves the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents to form the benzothienopyrimidine core . The reaction conditions often include heating with methanol sodium at reflux in butanol, which leads to selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Substitution: Benzylamine is used for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Benzylamine-substituted derivatives.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent and as an inhibitor of protein tyrosine kinases.
Biology: The compound’s derivatives have shown antimicrobial, anti-inflammatory, and analgesic properties.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-[3-(methylsulfanyl)phenyl]-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects involves interaction with molecular targets such as protein tyrosine kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl}acetamide
- N-mesityl-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
N-[3-(methylsulfanyl)phenyl]-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H15N3O2S2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C19H15N3O2S2/c1-25-13-6-4-5-12(9-13)21-16(23)10-22-11-20-17-14-7-2-3-8-15(14)26-18(17)19(22)24/h2-9,11H,10H2,1H3,(H,21,23) |
InChI Key |
ORLLRJLUBVNRJB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 |
Origin of Product |
United States |
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